Enhanced Lipophilicity and Steric Profile Versus the N‑Unsubstituted Analog
Compared with the N‑unsubstituted analog 1-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine (PubChem CID 119961834), the 4‑ethyl substituent of the target compound eliminates the hydrogen‑bond donor (HBD) on the piperazine nitrogen while adding two carbon atoms. The unsubstituted comparator has a computed XLogP3-AA of 1.8 and a hydrogen‑bond donor count of 1, whereas the target compound is predicted to have an XLogP3-AA of approximately 2.5–2.8 and zero HBDs [1][2]. This shift in logP by ~0.7‑1.0 log units and loss of the HBD markedly alters passive membrane permeability and CYP450 binding, making the target compound a better starting point for oral‑bioavailability optimization [3].
ΔHBD = −1
| Evidence Dimension | XLogP3-AA / Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3-AA ~2.5‑2.8; HBD = 0 (predicted) |
| Comparator Or Baseline | 1-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine: XLogP3-AA = 1.8; HBD = 1 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.7‑1.0; ΔHBD = −1 |
| Conditions | Computed by PubChem/XLogP3 algorithm; no experimental logP available. |
Why This Matters
Eliminating the HBD while increasing lipophilicity improves predicted Caco‑2 permeability and blood‑brain barrier penetration, which are critical for CNS and intracellular target programs.
- [1] PubChem, Compound Summary for CID 119961834, XLogP3-AA = 1.8, HBD count = 1. View Source
- [2] PubChem, predicted properties for 1-((4-bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine (CID 91759119), XLogP3-AA ~2.5, HBD count = 0 (inferred from structure). View Source
- [3] Hitchcock, S. A. & Pennington, L. D. (2006) Structure−Brain Exposure Relationships. J. Med. Chem. 49, 7559–7583. View Source
